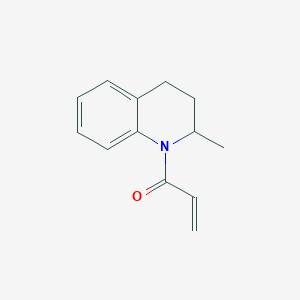
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of prop-2-en-1-one, which is a type of organic compound known as a chalcone . Chalcones are known for their wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of a similar compound, prop-2-en-1-one, has been studied using molecular dimension simulations . These studies often calculate properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their antimicrobial properties have been explored. These compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, indicating their potential for developing new antimicrobial agents (Ashok et al., 2014).
Chemical Synthesis Enhancements
Innovative methods have been developed for synthesizing quinoline derivatives, including 1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one, using ultrasound- and microwave-assisted techniques. These methods offer a more efficient pathway compared to traditional synthesis, highlighting the versatility of quinoline derivatives in chemical synthesis (Ashok et al., 2014).
Photophysical Properties
Research into the photophysical properties of PRODAN derivatives, which are structurally related to quinoline compounds, has provided insights into the excited states of these molecules. Understanding these properties is crucial for their application in fluorescence-based sensors and probes (Lobo & Abelt, 2003).
Molecular Recognition
Quinoline derivatives have been studied for their ability to act as molecular recognition agents. Optically pure quinoline compounds have shown potential for chiral discrimination of acids, which could be useful in analytical chemistry for identifying and quantifying specific isomers (Khanvilkar & Bedekar, 2018).
Sensing Technologies
Quinoline-based chemosensors have been developed for detecting metal ions and cyanide in aqueous solutions. These sensors exhibit high selectivity and sensitivity, demonstrating the utility of quinoline derivatives in environmental monitoring and safety applications (You et al., 2015).
Eigenschaften
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14-10(2)8-9-11-6-4-5-7-12(11)14/h3-7,10H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDROPXHIRKSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

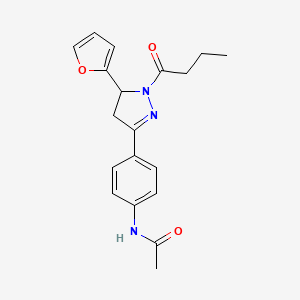
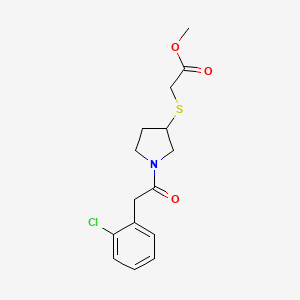
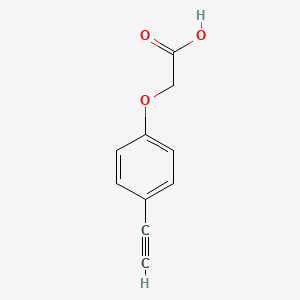
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2556810.png)
![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)
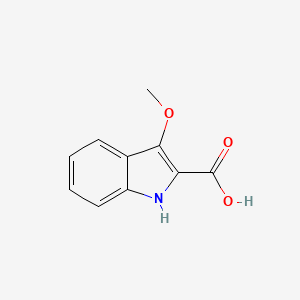
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)
![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)
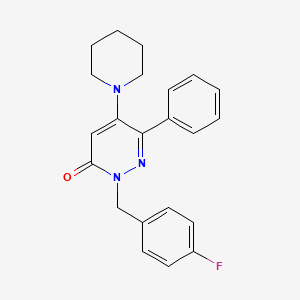
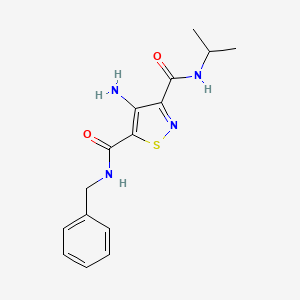
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)
![Methyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B2556824.png)
![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)